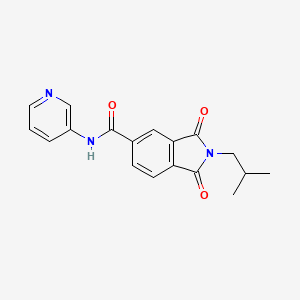
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide, also known as CPI-455, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, leading to the regulation of gene expression. BET inhibitors have gained attention in recent years due to their potential as therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the inhibition of BET protein-mediated transcriptional activation of oncogenes and other genes involved in disease progression.
Biochemical and Physiological Effects:
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, leading to its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is its high potency and selectivity for BET proteins, making it a valuable tool for studying the role of BET proteins in disease progression. However, one limitation of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide and other BET inhibitors. One area of focus is the development of more potent and selective BET inhibitors that can be used as therapeutic agents for various diseases. Another area of focus is the identification of biomarkers that can be used to predict patient response to BET inhibitors. Finally, there is a need for further studies to understand the long-term effects of BET inhibition on normal cell function and to identify potential side effects of BET inhibitors.
Méthodes De Synthèse
The synthesis of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-pyridinecarboxaldehyde with isobutylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with 5-isoindolinecarboxylic acid to form the final product, 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide.
Applications De Recherche Scientifique
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
Propriétés
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-6-5-12(8-15(14)18(21)24)16(22)20-13-4-3-7-19-9-13/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLYHVSNDOTLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)
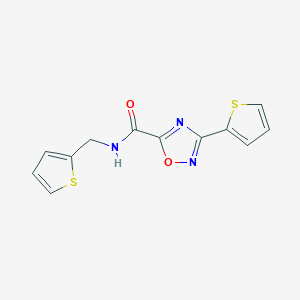
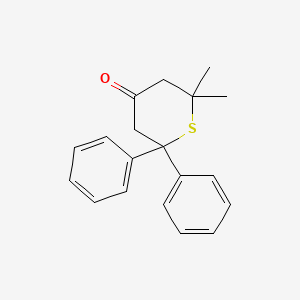
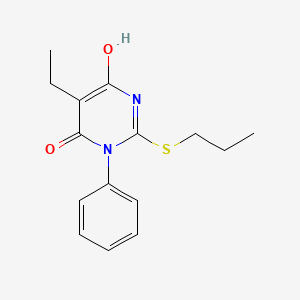
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methyl-2-phenoxyethyl)benzamide](/img/structure/B6087919.png)
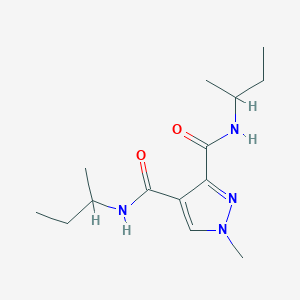
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087934.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![N-(4-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6087942.png)
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)
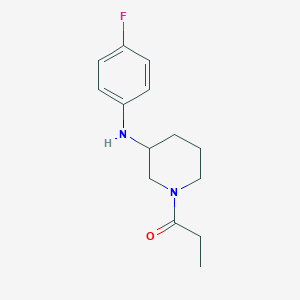
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
